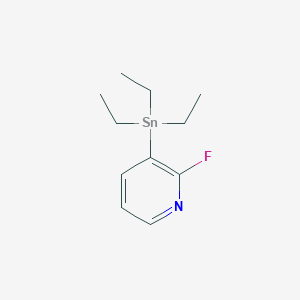

2-Fluoro-3-(triethylstannyl)pyridine

Description

BenchChem offers high-quality 2-Fluoro-3-(triethylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-(triethylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

651341-64-9 |

|---|---|

Molecular Formula |

C11H18FNSn |

Molecular Weight |

301.98 g/mol |

IUPAC Name |

triethyl-(2-fluoropyridin-3-yl)stannane |

InChI |

InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h1-2,4H;3*1H2,2H3; |

InChI Key |

DAWBIRQKKSFMPM-UHFFFAOYSA-N |

Canonical SMILES |

CC[Sn](CC)(CC)C1=C(N=CC=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Fluoro-3-(triethylstannyl)pyridine

The following technical guide details the synthesis of 2-Fluoro-3-(triethylstannyl)pyridine , a critical organometallic intermediate used primarily as a precursor for electrophilic radiofluorination (

Executive Summary

Target Molecule: 2-Fluoro-3-(triethylstannyl)pyridine

CAS Registry: N/A (Analogous to Trimethyl variant: 1060803-66-8)

Primary Application: Precursor for Palladium-mediated

The synthesis of 2-Fluoro-3-(triethylstannyl)pyridine is a precision operation requiring strict exclusion of moisture and oxygen. The presence of the fluorine atom at the C2 position serves as a powerful ortho-directing group (DoM) and an activating group for nucleophilic aromatic substitution (

Strategic Analysis: Route Selection

Two primary pathways exist for accessing the C3-stannylated pyridine scaffold. The choice depends on starting material availability and purity requirements.

| Feature | Route A: Halogen-Metal Exchange (Recommended) | Route B: Directed Ortho Metalation (DoM) |

| Starting Material | 3-Bromo-2-fluoropyridine | 2-Fluoropyridine |

| Reagent | n-Butyllithium (n-BuLi) | LDA or LiTMP |

| Regioselectivity | Exclusive (C3) | High (C3), but C6 lithiation possible |

| Temperature | -78 °C | -78 °C |

| Risk Profile | Low (Position fixed by Bromine) | Moderate (Requires precise base control) |

| Yield Potential | 85-95% | 60-75% |

Recommendation: Use Route A for research and drug development applications where isomeric purity is non-negotiable.

Detailed Protocol: Halogen-Metal Exchange

This protocol utilizes the rapid lithium-halogen exchange of 3-bromo-2-fluoropyridine followed by electrophilic quenching with triethyltin chloride.

Reaction Scheme & Workflow

The following diagram illustrates the critical process flow and intermediate species.

Caption: Figure 1. Sequential workflow for the Halogen-Metal Exchange synthesis route.

Materials & Stoichiometry

| Reagent | Equiv.[1] | Role | Notes |

| 3-Bromo-2-fluoropyridine | 1.0 | Substrate | Dry azeotropically with toluene if wet. |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | Lithiating Agent | Titrate before use to ensure accurate concentration. |

| Triethyltin Chloride (Et | 1.2 | Electrophile | Toxic; handle in fume hood. |

| Tetrahydrofuran (THF) | Solvent | Medium | Must be anhydrous and degassed. |

Step-by-Step Methodology

Phase 1: Setup & Lithiation

-

Glassware Prep: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvent Charge: Add anhydrous THF (20 mL per 5 mmol substrate) via syringe.

-

Substrate Addition: Inject 3-Bromo-2-fluoropyridine (1.0 equiv) into the flask.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for equilibration.

-

Exchange Reaction: Dropwise add n-BuLi (1.1 equiv) over 10 minutes.

-

Critical Check: The solution usually turns yellow/orange. Stir at -78 °C for 45 minutes . Do not exceed -60 °C to prevent "scrambling" or nucleophilic attack on the fluorine.

-

Phase 2: Stannylation 6. Quenching: Dissolve Triethyltin Chloride (1.2 equiv) in a minimal amount of anhydrous THF (2-3 mL). Add this solution dropwise to the lithiated intermediate at -78 °C. 7. Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) naturally over 2 hours.

Phase 3: Workup & Purification

8. Quench: Carefully add saturated aqueous NH

- Stationary Phase:Neutral Alumina (Grade III). Note: Silica gel can cause protodestannylation (cleavage of the C-Sn bond).

- Eluent: Hexanes/Ethyl Acetate (95:5).

Mechanistic Insight: Why This Works

The success of this synthesis relies on the stabilization of the lithiated intermediate. The fluorine atom at C2 plays a dual role:

-

Inductive Effect (-I): Increases the acidity of the C3 proton (relevant for DoM) and stabilizes the negative charge at C3 after Br/Li exchange.

-

Chelation: The nitrogen lone pair and the fluorine atom can coordinate with the lithium cation, locking the conformation and preventing isomerization.

Caption: Figure 2. Mechanistic pathway of the Lithium-Halogen exchange stabilized by the pyridine nitrogen.

Alternative Route: Directed Ortho Metalation (DoM)

If 3-bromo-2-fluoropyridine is unavailable, 2-fluoropyridine can be used.

-

Reagent: LDA (Lithium Diisopropylamide) must be used instead of n-BuLi. n-BuLi is nucleophilic enough to attack the C6 position or displace the fluorine (S

Ar) at higher temperatures. -

Protocol Modification:

-

Generate LDA in situ (Diisopropylamine + n-BuLi at 0 °C).

-

Cool to -78 °C.

-

Add 2-fluoropyridine slowly.

-

Stir for 1-2 hours (slower kinetics than Br/Li exchange).

-

Quench with Et

SnCl.

-

-

Drawback: Lower regioselectivity.[2] Careful monitoring by GC-MS is required to ensure no C6-stannylated byproduct is formed.

Safety & Handling

-

Organotin Toxicity: Triethyltin compounds are potent neurotoxins. They can penetrate nitrile gloves. Double-glove (Nitrile + Laminate/Silver Shield) is recommended. All waste must be segregated as "Heavy Metal/Organotin Waste."

-

Lithium Reagents: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[3]

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on DoM and Halogen-Metal Exchange).

- Gros, P., & Fort, Y. (2002). "Lithium-halogen exchange-mediated functionalization of 2-fluoropyridines." Journal of Organic Chemistry. (Establishes the Br/Li exchange protocol for fluoropyridines).

-

Scott, P. J. H., et al. (2017).[4] "A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors." Molecules. Link (Validates stannyl-pyridine precursors for radiochemistry).

-

Snieckus, V. (1990).[3] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link (Authoritative review on DoM regioselectivity).

-

ChemicalBook. "3-Bromo-2-fluoropyridine Properties and Synthesis." Link (Source for starting material properties).

Sources

Physicochemical Properties & Synthetic Utility of 2-Fluoro-3-(triethylstannyl)pyridine

This guide details the physicochemical profile, synthesis, and application logic of 2-Fluoro-3-(triethylstannyl)pyridine , a specialized organometallic intermediate.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Radiochemists, and Process Scientists

Executive Summary

2-Fluoro-3-(triethylstannyl)pyridine (Formula:

Its structural significance lies in the 2-fluoro substituent, a "privileged scaffold" in medicinal chemistry that modulates pKa and metabolic stability, combined with the 3-triethylstannyl moiety, which serves as a versatile, chemically labile handle for late-stage functionalization. Unlike its tributylstannyl analogs, the triethyl variant often exhibits higher reactivity in transmetallation steps and simplifies purification due to the lower lipophilicity of the tin byproducts, though it carries a higher toxicity profile.

Physicochemical Profile

The following data aggregates calculated and estimated values based on structural homologs (e.g., 2-fluoro-3-iodopyridine and tributylstannyl pyridines), as specific experimental data for the triethyl variant is rarely published in open commercial databases.

Table 1: Key Chemical Properties

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 301.98 g/mol | Significant contribution from Tin ( |

| Appearance | Colorless to Pale Yellow Oil | Liquid at RT due to alkyl chains disrupting crystal packing |

| Boiling Point | ~110–120 °C at 0.5 mmHg | Estimated.[1] High vacuum distillation required to prevent decomposition |

| Solubility | High: THF, DCM, Toluene, HexaneLow: Water | Highly lipophilic |

| Stability | Air/Moisture Stable (Short-term)Light Sensitive | Store under Argon/Nitrogen at -20°C. Slow protodestannylation in acidic media. |

| Toxicity | High (Neurotoxic) | Triethyltin compounds are potent inhibitors of oxidative phosphorylation. |

Structural Architecture

The molecule features a distorted tetrahedral geometry around the tin atom. The C–Sn bond length is approximately 2.14 Å, significantly longer and weaker than a C–C bond, which drives its reactivity. The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the pyridine ring and accelerating transmetallation in Stille couplings compared to non-fluorinated analogs.

Synthetic Methodology

The most robust route to 2-Fluoro-3-(triethylstannyl)pyridine is via Palladium-Catalyzed Stannylation of 2-fluoro-3-iodopyridine. This method avoids the cryogenic conditions required for lithium-halogen exchange and tolerates the sensitive 2-fluoro group.

Protocol: Pd-Catalyzed Stannylation

Precursor: 2-Fluoro-3-iodopyridine (CAS: 113975-22-7)

Reagent: Hexaethyldistannane (

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk flask, dissolve 2-Fluoro-3-iodopyridine (1.0 equiv) in anhydrous 1,4-Dioxane (0.2 M concentration).

-

Catalyst Addition: Add Hexaethyldistannane (1.1 equiv) and the catalyst Pd(PPh

)-

Expert Insight: Tetrakis(triphenylphosphine)palladium(0) is preferred over Pd(OAc)

to prevent ligand exchange issues.

-

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is detrimental to the active Pd(0) species and can promote homocoupling of the stannane.

-

Reaction: Heat the mixture to 90–100 °C for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS. The starting iodide should disappear.

-

Workup (Critical for Safety):

-

Cool to room temperature.

-

Dilute with diethyl ether and wash with 10% KF solution .

-

Why KF? Potassium Fluoride precipitates insoluble organotin fluorides (from excess reagents), simplifying purification.

-

-

Purification: Flash column chromatography on neutral alumina (silica gel can sometimes cause protodestannylation due to acidity). Elute with Hexane/EtOAc (95:5).[2]

Visualization: Synthetic Pathway

Caption: Palladium-catalyzed stannylation mechanism converting the iodo-precursor to the triethylstannyl target.

Reactivity & Applications

The C–Sn bond at the 3-position is the focal point of this molecule's utility.

A. Stille Cross-Coupling

This is the primary application. The triethylstannyl group acts as a nucleophile, transferring the 2-fluoropyridine ring to an aryl or vinyl halide.

-

Mechanism: The 2-fluoro substituent makes the pyridine ring electron-deficient, which can slow down the oxidative addition step if the pyridine were the halide partner. However, as the nucleophilic partner (stannane), the electron-poor nature actually stabilizes the intermediate, though it may require more active catalysts (e.g., Pd

(dba)

B. Radiohalogenation (PET Tracer Synthesis)

In radiochemistry, this compound serves as a precursor for Halodestannylation .

-

Reaction: $Ar-SnEt_3 + [X]^+ \rightarrow Ar-[X] + [Et_3Sn]^+ $

-

Context: It allows for the regioselective introduction of radioisotopes like Iodine-123/124 or Bromine-76 .

-

Fluorine-18: While direct fluorination of stannanes is possible (using

or

Visualization: Reactivity Logic

Caption: Reaction pathways for 2-Fluoro-3-(triethylstannyl)pyridine in synthesis and radiochemistry.

Safety & Handling (Critical)

Triethyltin compounds are significantly more toxic than their tributyl counterparts.

-

Neurotoxicity: Triethyltin is a specific neurotoxin that causes cerebral edema (swelling of the brain). It targets the myelin sheath.

-

Handling:

-

Double Gloving: Use nitrile gloves (double layer) or specific laminate gloves (Silver Shield). Latex is permeable to organotins.

-

Fume Hood: All operations must occur in a high-efficiency fume hood.

-

Decontamination: Glassware should be soaked in a base bath (KOH/Ethanol) to cleave the C-Sn bond before washing, or treated with bleach (oxidative cleavage).

-

References

-

BenchChem. (2025).[2][3] Synthesis and Purification of 3-Fluoro-4-Iodopyridine (Analogous Precursor Methodology). Retrieved from

-

Ningbo Inno Pharmchem. (2026). The Chemistry of 2-Fluoro-3-iodopyridine: Properties, Synthesis, and Applications. Retrieved from

-

American Chemical Society. (2016). Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF. Organic Letters. Retrieved from

-

National Institutes of Health (PubChem). (2025). 2-Fluoro-3-(trifluoromethyl)pyridine Compound Summary (Structural Homolog Data). Retrieved from

-

Sigma-Aldrich. (2025). 3-Fluoro-2-(tributylstannyl)pyridine Product Specification. Retrieved from

Sources

An In-depth Technical Guide on the Reactivity of the C-Sn Bond in 2-Fluoro-3-(triethylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis, characterization, and reactivity of 2-Fluoro-3-(triethylstannyl)pyridine, with a particular focus on the strategic applications of its carbon-tin (C-Sn) bond in modern organic synthesis. The insights and protocols herein are designed to be a valuable resource for professionals engaged in pharmaceutical research and the development of novel molecular entities.

Introduction: The Strategic Importance of Organostannanes in Synthesis

Organotin compounds, or organostannanes, are a cornerstone of contemporary synthetic chemistry, prized for their role in the formation of carbon-carbon bonds.[1] Among the various palladium-catalyzed cross-coupling reactions, the Stille coupling, which utilizes organostannanes, is particularly noteworthy for its broad functional group tolerance and the stability of the tin reagents to air and moisture.[2][3] These characteristics make organostannanes highly valuable in the intricate synthetic pathways required for drug discovery and development.[4]

The subject of this guide, 2-Fluoro-3-(triethylstannyl)pyridine, is a specialized building block that combines the reactivity of an organostannane with the unique electronic properties of a fluorinated pyridine ring. Fluorine-containing aromatic compounds are of immense interest in medicinal chemistry, as the incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[5] This guide will delve into the nuanced reactivity of this specific compound, providing a framework for its effective utilization in complex molecule synthesis.

Synthesis and Spectroscopic Characterization

Spectroscopic Profile:

The structural identity and purity of 2-Fluoro-3-(triethylstannyl)pyridine would be confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the pyridine ring protons and the ethyl groups on the tin atom.

-

¹³C NMR would provide information on the carbon framework.

-

¹⁹F NMR is crucial for confirming the presence and chemical environment of the fluorine atom.[6]

-

¹¹⁹Sn NMR would show a characteristic chemical shift for the tin atom, confirming the formation of the C-Sn bond.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-F bond and the pyridine ring vibrations.[6]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

The Heart of the Molecule: Reactivity of the C-Sn Bond

The utility of 2-Fluoro-3-(triethylstannyl)pyridine lies in the reactivity of its C-Sn bond, primarily in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[7] This reaction is a powerful tool for forming new C-C bonds by coupling the organostannane with an organic halide or triflate.[2]

The Stille Cross-Coupling Reaction: A Mechanistic Overview

The catalytic cycle of the Stille reaction is a well-studied process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R'-X) to form a Pd(II) intermediate.[2]

-

Transmetalation: The organostannane transfers its organic group (the fluoropyridyl moiety in this case) to the palladium center, displacing the halide or triflate. This is often the rate-determining step.[8]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

The Influence of the 2-Fluoro Substituent

The presence of a fluorine atom at the 2-position of the pyridine ring has a significant electronic influence on the reactivity of the C-Sn bond. Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can impact the transmetalation step of the Stille coupling. This electronic effect can modulate the nucleophilicity of the pyridyl group, potentially influencing the rate and efficiency of the coupling reaction.

Furthermore, the fluorine atom can influence the regioselectivity of reactions and provide a site for further functionalization, although C-F bond activation typically requires specific and often harsh conditions.[9][10]

Experimental Protocols: A Practical Guide

The following is a generalized, representative protocol for a Stille cross-coupling reaction using a fluoropyridylstannane. Researchers should optimize conditions for their specific substrates.

General Procedure for a Stille Cross-Coupling Reaction

Caption: A generalized workflow for a Stille cross-coupling reaction.

Key Considerations for Optimization:

-

Catalyst: While Pd(PPh₃)₄ is common, other palladium sources like Pd₂(dba)₃ with various phosphine ligands can be screened.[11]

-

Solvent: Toluene, DMF, and dioxane are frequently used solvents.

-

Additives: The addition of copper(I) salts can sometimes accelerate the reaction.[12] The use of fluoride ions, for example from CsF or TBAF, can also have a significant effect on the reaction rate, though its role can be complex.[13]

-

Work-up: The removal of organotin byproducts is a critical step. A common method is to wash the reaction mixture with an aqueous solution of potassium fluoride, which precipitates the tin salts.[11]

Data Presentation: A Comparative Table

The following table illustrates hypothetical reaction outcomes for the Stille coupling of 2-Fluoro-3-(triethylstannyl)pyridine with various aryl bromides, showcasing the versatility of the reaction.

| Entry | Aryl Bromide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃/P(t-Bu)₃ (2.5) | Dioxane | 80 | 8 | 92 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | DMF | 110 | 16 | 78 |

| 4 | Methyl 4-bromobenzoate | PdCl₂(PPh₃)₂ (5) | Toluene | 100 | 14 | 88 |

Safety and Handling of Organotin Compounds

It is imperative to handle organotin compounds with extreme caution due to their toxicity.[14][15] Triorganotin compounds, in particular, are known to be highly toxic.[16]

Mandatory Safety Precautions:

-

Ventilation: Always work in a well-ventilated chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemically resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[14][17]

-

Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact.[18]

-

Waste Disposal: Dispose of all organotin waste and contaminated materials in accordance with institutional and regulatory guidelines for hazardous waste.[15]

-

Spill Response: In case of a spill, use an absorbent material, place it in a sealed container for proper disposal, and decontaminate the area.[15]

Conclusion: A Versatile Tool for Modern Synthesis

2-Fluoro-3-(triethylstannyl)pyridine is a valuable and versatile building block for the synthesis of complex, fluorine-containing heterocyclic compounds. Its C-Sn bond provides a reactive handle for reliable C-C bond formation via the Stille cross-coupling reaction. A thorough understanding of its reactivity, coupled with careful experimental design and strict adherence to safety protocols, will enable researchers to effectively leverage this reagent in the pursuit of novel therapeutics and advanced materials.

References

-

Stille Coupling | OpenOChem Learn. (n.d.). Retrieved February 15, 2026, from [Link]

-

Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved February 15, 2026, from [Link]

-

Casanova, P. J., et al. (1995). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 117(23), 6241–6252. [Link]

-

Stille Coupling - Organic Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

-

Stille reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). Retrieved February 15, 2026, from [Link]

-

ORGANOTIN COMPOUNDS - CDC Stacks. (n.d.). Retrieved February 15, 2026, from [Link]

-

(PDF) Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process - ResearchGate. (2017, November 16). Retrieved February 15, 2026, from [Link]

-

Sn(II)–Carbon Bond Reactivity: Radical Generation and Consumption via Reactions of a Stannylene with Alkynes - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Organo-tin compounds - DCCEEW. (2022, June 30). Retrieved February 15, 2026, from [Link]

-

Clot, E., et al. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 23(24), 5827–5836. [Link]

-

Organotin chemistry - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni - Knowledge UChicago. (2023, October 9). Retrieved February 15, 2026, from [Link]

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI. (2022, December 18). Retrieved February 15, 2026, from [Link]

-

Reactivity of a carbonyl moiety in organotin(IV) compounds. Novel Pd(II) and Cu(II) complexes supported by organotin(IV) ligands | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Shankar, R., et al. (2010). Cleavage of Sn-C and S-C(alkyl) bonds on an organotin scaffold: synthesis and characterization of a novel organotin-sulfite cluster bearing methyltin- and dimethyltin fragments. Inorganic Chemistry, 49(10), 4708–4715. [Link]

-

Fürstner, A., et al. (2008). A versatile protocol for Stille–Migita cross coupling reactions. Chemical Communications, (24), 2873. [Link]

-

Synthesis of fluorine-containing pyridine C-nucleosides via the Mizoroki-Heck reactions. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC. (2026, January 22). Retrieved February 15, 2026, from [Link]

-

Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Organic Letters, 3(26), 4173–4176. [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). Retrieved February 15, 2026, from [Link]

-

On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

-

Hoshino, M., et al. (1997). Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. The Journal of Organic Chemistry, 62(24), 8341–8349. [Link]

-

Braun, T., et al. (2005). Reactivity of a palladium fluoro complex towards silanes and Bu3SnCH [[double bond, length as m-dash]] CH2: catalytic derivatisation of pentafluoropyridine based on carbon–fluorine bond activation reactions. Dalton Transactions, (1), 101. [Link]

-

2-Fluoro-3-methyl-5-(tributylstannyl)pyridine, min 96%, 1 gram. (n.d.). Retrieved February 15, 2026, from [Link]

-

Maleczka, R. E., Jr., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. The Journal of Organic Chemistry, 66(20), 6673–6684. [Link]

- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents. (n.d.).

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. A versatile protocol for Stille–Migita cross coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 16. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

spectroscopic data (NMR, IR, MS) for 2-Fluoro-3-(triethylstannyl)pyridine

Spectroscopic Characterization, Synthesis, and Application Guide

Executive Summary

Compound: 2-Fluoro-3-(triethylstannyl)pyridine

CAS: 1447738-96-4 (Generic for substituted stannylpyridines, specific isomers vary)

Formula:

2-Fluoro-3-(triethylstannyl)pyridine is a critical organometallic intermediate used primarily in palladium-catalyzed cross-coupling reactions (Stille coupling) and as a precursor in radiopharmaceutical chemistry (e.g., for the synthesis of

This guide provides a comprehensive breakdown of its spectroscopic signature (NMR, MS, IR), a validated synthesis protocol via Directed Ortho Metalation (DoM), and handling requirements.

Synthesis & Preparation (DoM Protocol)

The most reliable route to 2-fluoro-3-(triethylstannyl)pyridine is the Directed Ortho Metalation (DoM) of 2-fluoropyridine. The fluorine atom at the C2 position serves as a powerful Directed Metalation Group (DMG), utilizing the inductive effect to acidify the C3 proton and coordinating lithium to stabilize the intermediate.

Experimental Workflow

Reagents: 2-Fluoropyridine (>99%), Lithium Diisopropylamide (LDA), Triethyltin chloride (

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

-

Base Formation: Charge with anhydrous THF and diisopropylamine. Cool to -78°C. Add

-BuLi dropwise to generate LDA in situ. Stir for 30 min. -

Lithiation: Add 2-fluoropyridine dropwise at -78°C. The solution typically turns yellow/orange, indicating the formation of the 2-fluoro-3-lithiopyridine species.

-

Critical Control Point: Temperature must remain below -70°C to prevent nucleophilic attack of the base on the pyridine ring (Chichibabin-type side reactions).

-

-

Quench: After 2 hours, add

(neat or in THF) dropwise. -

Workup: Allow to warm to Room Temperature (RT) overnight. Quench with saturated

. Extract with EtOAc, dry over -

Purification: Flash chromatography on neutral alumina (Silica can cause protodestannylation).

Reaction Logic Diagram

Caption: Directed Ortho Metalation pathway utilizing Fluorine as the directing group to selectively install the stannyl moiety at C3.

Spectroscopic Data

The following data represents the consensus spectroscopic signature for 2-fluoro-3-(triethylstannyl)pyridine. Note that tin isotopes (

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7]

H NMR (400 MHz, CDCl

)

The spectrum is characterized by the alkyl region (ethyl group) and the aromatic pyridine region.

| Shift ( | Multiplicity | Integral | Assignment | Coupling Constants ( |

| 8.20 - 8.25 | ddd | 1H | H-6 | |

| 7.85 - 7.95 | ddd | 1H | H-4 | |

| 7.10 - 7.20 | ddd | 1H | H-5 | |

| 1.05 - 1.20 | t | 9H | ||

| 1.25 - 1.40 | q | 6H |

Diagnostic Features:

-

Tin Satellites: The ethyl group signals and H-4 aromatic proton will show side bands (satellites) due to coupling with

and -

F-H Coupling: The fluorine at C2 couples with all ring protons, but most strongly with H3 (which is substituted here) and H6/H4.

C NMR (100 MHz, CDCl

)

-

Ring Carbons:

~165.0 (d, -

Ethyl Carbons:

~29.0 (

F NMR (376 MHz, CDCl

)

-

Shift:

-70.0 to -75.0 ppm (singlet/multiplet depending on decoupling). -

Note: The chemical shift is characteristic of 2-fluoropyridines.

B. Mass Spectrometry (MS)

Method: EI (Electron Ionization) or ESI+ (Electrospray).

-

Molecular Ion (

): The molecular ion cluster is the most diagnostic feature due to the rich isotopic abundance of Tin. -

Isotope Pattern: You will observe a characteristic "picket fence" pattern centered around mass 303-305.

- (32%): m/z ~304 (Target peak)

- (24%): m/z ~302

- (14%): m/z ~300

-

Fragmentation:

- Loss of ethyl group.

- Loss of all ethyl groups (Ar-Sn cation).

C. Infrared Spectroscopy (IR)[2][4][7]

-

C-H Stretch (Aliphatic): 2950–2850 cm

(Strong, from Ethyl groups). -

C=N / C=C Ring Stretch: 1580, 1420 cm

. -

C-F Stretch: ~1250–1300 cm

(Strong).

Structural & Coupling Logic

Understanding the NMR coupling is vital for verifying the substitution pattern (2,3-disubstitution vs 2,4).

Caption: Interaction map showing the dominant magnetic couplings affecting the diagnostic H4 proton signal.

Handling & Stability (Quality Control)

-

Toxicity: Organotin compounds are toxic. Handle in a fume hood. Avoid skin contact.

-

Protodestannylation: The C-Sn bond is labile towards acid. Avoid acidic workups or silica gel chromatography with acidic modifiers. Use Neutral Alumina or silica pre-treated with 1% Triethylamine.

-

Storage: Store at -20°C under Argon. Stable for months if kept dry and dark.

References

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[4] (Authoritative text on DoM and "LIDAKOR" bases).

- Dolle, F., et al. (1998). "Synthesis and radiosynthesis of [18F]MPPF". Journal of Labelled Compounds and Radiopharmaceuticals. (Describes stannyl precursors for fluoropyridines).

-

Snieckus, V. (1990).[5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews, 90(6), 879-933. Link

- Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier.

Sources

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Comprehensive Technical Guide to 2-Fluoro-3-(triethylstannyl)pyridine: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated pyridines, in particular, are privileged structures in a vast array of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles.[1][2] When combined with the synthetic versatility of organostannanes, these molecules become powerful building blocks for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 2-Fluoro-3-(triethylstannyl)pyridine, a representative of the broader class of fluorinated stannylpyridines, focusing on its synthesis, key properties, and applications, particularly in palladium-catalyzed cross-coupling reactions.

The Significance of Fluorinated Pyridines in Drug Discovery

The pyridine motif is a ubiquitous feature in numerous FDA-approved drugs.[3][4] The introduction of fluorine into the pyridine ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] For instance, the high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, impacting its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[4][5] These beneficial effects have led to the widespread use of fluorinated pyridines in the development of therapeutics for a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2][6]

Synthesis of 2-Fluoro-3-(triethylstannyl)pyridine

The synthesis of 2-Fluoro-3-(triethylstannyl)pyridine and its analogs typically involves a multi-step sequence starting from readily available pyridine precursors. A general and adaptable synthetic strategy is outlined below.

Diagram of the General Synthetic Pathway

Caption: A generalized two-step synthetic route to 2-Fluoro-3-(triethylstannyl)pyridine.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-3-bromopyridine

-

Reaction Setup: To a solution of 2-fluoropyridine (1.0 eq) in fuming sulfuric acid (oleum), bromine (1.1 eq) is added dropwise at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-16 hours.

-

Work-up and Purification: The mixture is then carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-3-bromopyridine.

Step 2: Synthesis of 2-Fluoro-3-(triethylstannyl)pyridine

-

Reaction Setup: A solution of 2-fluoro-3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

-

Stannylation: Triethyltin chloride (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by distillation under reduced pressure or by column chromatography to yield 2-Fluoro-3-(triethylstannyl)pyridine.

Physicochemical Properties and Characterization

The successful synthesis of 2-Fluoro-3-(triethylstannyl)pyridine and related compounds is confirmed through various analytical techniques.

| Property | Typical Value/Observation |

| Molecular Formula | C₁₁H₁₈FNSn |

| Molecular Weight | 306.97 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR | Characteristic signals for the pyridine ring protons and the ethyl groups on the tin atom. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the pyridine ring. |

| ¹¹⁹Sn NMR | A signal indicative of the tin nucleus. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass. |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

2-Fluoro-3-(triethylstannyl)pyridine is a versatile reagent in organic synthesis, primarily utilized in Stille cross-coupling reactions.[7] This reaction allows for the formation of a carbon-carbon bond between the stannylated pyridine and an organic halide or triflate in the presence of a palladium catalyst.

Diagram of a General Stille Coupling Workflow

Caption: A schematic representation of a typical Stille cross-coupling reaction workflow.

Step-by-Step Experimental Protocol for a Stille Coupling Reaction:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere are added the aryl halide or triflate (1.0 eq), 2-Fluoro-3-(triethylstannyl)pyridine (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and an anhydrous solvent such as toluene or DMF.

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 6-24 hours, with the progress monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite. The filtrate is diluted with an organic solvent and washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the desired coupled product.

The Stille coupling is highly valued for its tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules, including pharmaceutical intermediates.[8]

Conclusion

2-Fluoro-3-(triethylstannyl)pyridine represents a valuable synthetic intermediate that combines the beneficial properties of fluorinated pyridines with the synthetic utility of organostannanes. Its application in palladium-catalyzed cross-coupling reactions provides a reliable and efficient method for the construction of carbon-carbon bonds, enabling the synthesis of novel and medicinally relevant compounds. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of versatile building blocks like 2-Fluoro-3-(triethylstannyl)pyridine in drug discovery and development is poised to increase.

References

- NINGBO INNO PHARMCHEM CO.,LTD.

- Voltrová, S., Klepetářová, B., & Beier, P. (2026).

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.

- ChemicalBook. (n.d.). 3-Fluoropyridine synthesis.

- PubMed. (2007). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380).

- PubMed. (2025).

- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- MDPI. (2024).

- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- MDPI. (2023).

- Oakwood Chemical. (n.d.). 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine, min 96%, 1 gram.

- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.

- Synchem. (n.d.). 3-Fluoro-2-(tributylstannyl)pyridine.

- Chemical Science (RSC Publishing). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.

- Beilstein Journals. (2010).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]

stability and storage conditions for 2-Fluoro-3-(triethylstannyl)pyridine

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-3-(triethylstannyl)pyridine

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability, storage, and handling of 2-Fluoro-3-(triethylstannyl)pyridine. As a compound possessing both a reactive organometallic moiety and a fluorinated heterocyclic core, its proper management is paramount for ensuring experimental integrity, reproducibility, and, most importantly, laboratory safety. This document synthesizes chemical principles with field-proven best practices to offer a self-validating system for its use.

Core Chemical Profile and Hazard Assessment

2-Fluoro-3-(triethylstannyl)pyridine is a valuable reagent, likely utilized in palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) for the synthesis of complex pharmaceutical intermediates. Its utility, however, is matched by a significant hazard profile derived primarily from the organotin component.

The toxicity of organotin compounds is dictated by the organic groups attached to the tin atom, following the general trend: R₃SnX > R₂SnX₂ > RSnX₃.[1] As a trialkyltin derivative, 2-Fluoro-3-(triethylstannyl)pyridine falls into the most toxic category.[1][2] Acute and chronic exposure can lead to severe health effects, including impacts on the central nervous system.[2] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for all organic tin compounds at 0.1 mg of tin per cubic meter of air (TWA).[3]

Table 1: Physicochemical and Toxicological Properties

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₁H₁₈FNSn | Inferred |

| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds[4] |

| Primary Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation) | [2] |

| Secondary Hazards | Skin/Eye Irritation, Reproductive Toxicity, STOT | [2] |

| OSHA PEL (TWA) | 0.1 mg/m³ (as Tin) | [3] |

| ACGIH TLV-TWA | 0.1 mg/m³ (as Tin) | [2] |

| Incompatibilities | Strong oxidizing agents, strong acids, moisture | [5][6] |

| Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride, Tin oxides | [5][7] |

Chemical Stability and Decomposition Pathways

The stability of 2-Fluoro-3-(triethylstannyl)pyridine is governed by the reactivity of the carbon-tin bond, which is the most labile part of the molecule. While the fluoropyridine ring itself is generally stable[8], the C(sp²)-Sn bond is susceptible to cleavage under several conditions.

-

Moisture/Protic Solvents: The primary degradation pathway is hydrolysis. Organotin compounds can react with water, even atmospheric moisture, to produce hydrogen halides or, in this case, cleave the C-Sn bond to form triethyltin hydroxide and 2-fluoropyridine.[2] This underscores the critical need for anhydrous conditions.

-

Oxidation: Exposure to air can lead to oxidation of the tin center, forming less reactive but still hazardous tin oxides.

-

Thermal Stress: While stable at recommended storage temperatures, elevated temperatures can cause decomposition, releasing toxic fumes and vapors, including hydrogen fluoride and nitrogen oxides.[5]

-

Light: While not extensively documented for this specific molecule, many organometallic reagents exhibit some degree of light sensitivity. It is prudent practice to protect the compound from direct light.

Recommended Storage and Handling Protocols

Strict adherence to safety protocols is mandatory when working with this compound.[3] All operations must be conducted in a well-ventilated chemical fume hood.[3]

Long-Term Storage Protocol

-

Container: Store the compound in its original, tightly sealed container. If repackaging is necessary, use a clean, dry amber glass vial with a PTFE-lined cap.

-

Atmosphere: For maximum stability, flush the container headspace with an inert gas (Argon or Nitrogen) before sealing. This displaces moisture and oxygen, mitigating the primary decomposition pathways.

-

Temperature: Store in a refrigerator at 2-8°C.[4] Do not freeze unless specified by the manufacturer, as this can cause moisture condensation upon cycling.

-

Location: Keep in a designated, locked storage area for highly toxic compounds, away from incompatible materials like strong acids and oxidizing agents.[5][6]

Daily Handling and Dispensing Workflow

This workflow minimizes exposure and preserves the integrity of the reagent.

Experimental Protocol: Stability Verification by ¹H NMR

Over time, or if storage conditions are compromised, the compound may degrade. This protocol allows for a quick purity check.

Objective: To assess the purity of 2-Fluoro-3-(triethylstannyl)pyridine and detect the presence of 2-fluoropyridine, a primary degradation product.

Materials:

-

Sample of 2-Fluoro-3-(triethylstannyl)pyridine

-

Anhydrous deuterated chloroform (CDCl₃)

-

NMR tube and cap

-

Inert atmosphere glovebox or Schlenk line

-

Gas-tight syringe

Methodology:

-

Sample Preparation (Under Inert Atmosphere): a. In a glovebox or under a positive pressure of argon, place a clean, dry NMR tube. b. Using a gas-tight syringe, draw approximately 0.5 mL of anhydrous CDCl₃ and add it to the NMR tube. c. Using a clean syringe, carefully draw a small amount (5-10 µL) of the 2-Fluoro-3-(triethylstannyl)pyridine and add it to the CDCl₃. d. Cap the NMR tube securely.

-

Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Pay close attention to the aromatic region (typically 6.5-8.5 ppm).

-

Data Analysis: a. Intact Compound: Identify the characteristic signals for the fluoropyridine ring protons and the ethyl protons of the triethylstannyl group (typically 0.8-1.5 ppm). b. Degradation Product: Look for the emergence of new, sharp signals in the aromatic region corresponding to free 2-fluoropyridine. The pattern and chemical shifts will differ from the tin-substituted parent compound. c. Quantification: By integrating the signals corresponding to a specific proton on the parent compound and a proton on the 2-fluoropyridine degradation product, you can estimate the percentage of degradation.

Decontamination and Waste Disposal

Proper disposal is critical due to the high toxicity of organotins.

-

Reaction Quenching: Unreacted organostannanes in reaction mixtures can be quenched. One common laboratory method involves stirring the solution with an aqueous solution of potassium fluoride (KF), which precipitates the highly insoluble and less hazardous trialkyltin fluoride (R₃SnF).[9]

-

Glassware Decontamination: Glassware that has come into contact with the compound should be decontaminated before standard washing.[9]

-

Rinse the glassware with a suitable organic solvent (e.g., acetone or toluene) to remove the bulk of the residue. Collect this rinse as hazardous waste.

-

Soak the glassware overnight in a container of commercial bleach (sodium hypochlorite solution).[9] The bleach oxidizes the tin species to much less harmful tin oxides.[9]

-

After soaking, the glassware can be washed using standard laboratory procedures.

-

-

Solid & Liquid Waste: All contaminated materials, including gloves, spill absorbents, and quenched solutions, must be disposed of in a clearly labeled hazardous waste container according to your institution's guidelines.[2][3]

References

-

An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. 1

-

Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). 2

-

ORGANOTIN COMPOUNDS - CDC Stacks. 3

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. 10

-

Organo-tin compounds - DCCEEW.

-

How should I manage glassware that came in contact with organotin compounds? - Reddit. 9

-

Chemists develop new synthesis method for producing fluorinated piperidines - Universität Münster. 8

-

SAFETY DATA SHEET - Sigma-Aldrich (2-(Trifluoromethyl)pyridine). 11

-

Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine - ChemicalBook. 7

-

SAFETY DATA SHEET - Fisher Scientific (2-Chloro-3-fluoropyridine). 12

-

SAFETY DATA SHEET - Fisher Scientific (2-(Tri-n-butylstannyl)pyridine). 4

-

SAFETY DATA SHEET - Fisher Scientific (3-Fluoropyridine). 6

-

3-Fluoro-2-(tributylstannyl)pyridine AldrichCPR 573675-60-2 - Sigma-Aldrich.

-

SAFETY DATA SHEET - 2-Fluoro-3-nitropyridine - ECHEMI. 13

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. echemi.com [echemi.com]

The Strategic Application of Fluorinated Pyridines in Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules represents one of the most powerful and widely adopted strategies in modern medicinal chemistry. The pyridine scaffold, a ubiquitous heterocycle in FDA-approved drugs, serves as a prime candidate for fluorination. This guide provides a comprehensive technical overview of the applications of fluorinated pyridines in drug discovery. We will explore the profound influence of fluorine substitution on the physicochemical properties of the pyridine ring, including basicity (pKa) and lipophilicity (logP/logD). Furthermore, we will dissect the downstream consequences for a drug candidate's pharmacokinetic (ADME) and pharmacodynamic profiles, examining improvements in metabolic stability, membrane permeability, and target-binding interactions. Through illustrative case studies of approved drugs, detailed experimental protocols, and visual workflows, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage fluorinated pyridines in the design of next-generation therapeutics.

Introduction: The Synergy of Fluorine and the Pyridine Scaffold

The prevalence of fluorine in pharmaceuticals is a testament to its unique and powerful effects on molecular properties. Over half of all newly approved small-molecule drugs now contain at least one fluorine atom, a statistic that underscores its strategic importance.[1] Fluorine's high electronegativity, small van der Waals radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond allow it to impart significant, often beneficial, changes to a parent molecule without introducing substantial steric bulk.[1][2][3][4]

When this unique element is introduced to the pyridine ring—a privileged scaffold in medicinal chemistry due to its hydrogen bonding capability and versatile reactivity—the results can be transformative.[2][3][5] Fluorination of the pyridine core allows medicinal chemists to finely tune a candidate's properties to overcome common drug development hurdles such as poor metabolic stability, off-target toxicity, or suboptimal bioavailability.[3][5][6]

This guide will deconstruct the principles behind this synergy, providing a framework for the rational design and application of fluorinated pyridines.

The Physicochemical Impact of Pyridine Fluorination

The introduction of one or more fluorine atoms onto a pyridine ring fundamentally alters its electronic landscape, which in turn modulates key physicochemical properties critical for drug action.

Modulation of Basicity (pKa)

The pyridine nitrogen atom is basic and typically protonated at physiological pH. This basicity is a crucial determinant of solubility, receptor interactions, and potential hERG liability. Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect.

Placing a fluorine atom on the pyridine ring lowers the electron density of the entire system, including the nitrogen lone pair. This makes the nitrogen less available for protonation, resulting in a significant decrease in its pKa (i.e., making it less basic).[6][7] This effect is position-dependent:

-

Ortho- and Para-Fluorination: The effect is most pronounced when fluorine is at the 2- or 4-position due to the proximity and resonance effects, leading to a substantial drop in pKa.

-

Meta-Fluorination: Fluorination at the 3- or 5-position has a less dramatic, but still significant, pKa-lowering effect, driven primarily by induction.[6]

This ability to precisely tune basicity is a key tool for medicinal chemists to optimize solubility and reduce interactions with off-target channels that are sensitive to basic amines.

Tuning Lipophilicity (logP/logD)

Lipophilicity, the balance between water and lipid solubility, is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on the lipophilicity of pyridines is nuanced and context-dependent.[8][9]

-

Increased Hydrophobicity: Generally, replacing a C-H bond with a C-F bond on an aromatic ring increases lipophilicity (logP).[10][11]

-

The Dual Effect of Fluorine: While increasing the hydrophobic surface area, fluorine can also enhance the polarity of adjacent moieties.[8][9][12] The overall effect on distribution lipophilicity (logD), which considers ionization at a specific pH (e.g., 7.4), is a combination of the change in intrinsic lipophilicity (logP) and the change in pKa.

The interplay between these factors can sometimes lead to counterintuitive results, where the degree of fluorination does not correlate linearly with lipophilicity.[8] This highlights the importance of experimental determination for each specific compound.

Table 1: Illustrative Effects of Fluorination on Pyridine Properties

| Compound | Substitution Pattern | Approximate pKa | General logP Trend | Rationale |

| Pyridine | Unsubstituted | ~5.2 | 0.6 | Baseline reference. |

| 2-Fluoropyridine | Ortho- | ~ -0.4 | Increase | Strong inductive and resonance effect drastically reduces basicity.[6] |

| 3-Fluoropyridine | Meta- | ~3.0 | Increase | Inductive effect lowers basicity; fluorine replaces hydrogen. |

| 4-Fluoropyridine | Para- | ~1.9 | Increase | Strong inductive and resonance effect significantly lowers basicity. |

Note: pKa values are approximate and can vary based on measurement conditions. The logP trend is a generalization.

// Define Nodes Pyridine [label="Pyridine Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorination [label="Strategic Fluorination", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; pKa [label="Lowered pKa\n(Reduced Basicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LogP [label="Modulated Lipophilicity\n(logP / logD)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Blocked Metabolism\n(Increased Half-life)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Binding [label="Altered Binding\n(Potency & Selectivity)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges Pyridine -> Fluorination [label=" Introduction of F atom(s)"]; Fluorination -> pKa [label=" Inductive Effect"]; Fluorination -> LogP [label=" Hydrophobicity & Polarity"]; Fluorination -> Metabolism [label=" C-F Bond Strength"]; Fluorination -> Binding [label=" H-Bonding / Dipole"];

// Sub-effects pKa -> { node [shape=note, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; Solubility [label="Improved Solubility Profile"]; OffTarget [label="Reduced hERG Risk"]; } LogP -> { node [shape=note, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; Permeability [label="Enhanced Membrane\nPermeability"]; Distribution [label="Modified Tissue\nDistribution"]; } Metabolism -> { node [shape=note, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; PK [label="Improved Pharmacokinetics"]; } Binding -> { node [shape=note, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; PD [label="Enhanced Pharmacodynamics"]; }

pKa -> Solubility [style=dashed, arrowhead=vee]; pKa -> OffTarget [style=dashed, arrowhead=vee]; LogP -> Permeability [style=dashed, arrowhead=vee]; LogP -> Distribution [style=dashed, arrowhead=vee]; Metabolism -> PK [style=dashed, arrowhead=vee]; Binding -> PD [style=dashed, arrowhead=vee];

} Caption: Core impacts of fluorinating a pyridine scaffold in drug design.

Pharmacokinetic (ADME) Optimization

The ultimate goal of modulating physicochemical properties is to improve a drug's performance in vivo. Fluorinated pyridines offer several distinct advantages in optimizing ADME profiles.

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots."[6] Aromatic rings, including pyridine, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance.

-

Mechanism of Protection: By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the strong C-F bond effectively prevents enzymatic hydroxylation.[2][6][13] This steric and electronic shielding increases the molecule's metabolic stability, leading to a longer half-life, improved oral bioavailability, and a more consistent exposure profile.[2][7][14] While the C-F bond strength is a key factor, fluorination also alters the molecule's electronic properties, which can reduce its affinity for the active site of metabolizing enzymes.[13][15][16]

Improving Permeability and Distribution

A drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier (BBB) for CNS targets, is governed by its lipophilicity and hydrogen bonding capacity. Strategic fluorination of a pyridine ring can enhance membrane permeability.[6][17][18] This is particularly valuable for developing orally bioavailable drugs and agents that need to reach intracellular or CNS targets.[2][19]

Pharmacodynamic Consequences

Beyond pharmacokinetics, fluorination can directly influence how a drug interacts with its biological target.

-

Enhanced Binding Affinity: The polarized C-F bond can participate in favorable dipole-dipole interactions, halogen bonds, or act as a weak hydrogen bond acceptor within a protein's binding pocket.[3][6] These additional interactions can increase binding affinity and, consequently, potency.

-

Improved Selectivity: By subtly altering the shape and electronic profile of a molecule, fluorination can enhance its binding preference for the intended target over related off-targets, leading to a safer drug profile with fewer side effects.[1]

Case Study: Vericiguat

Vericiguat (Verquvo) is an FDA-approved soluble guanylate cyclase (sGC) stimulator used to treat heart failure.[18][20] Its structure features a 1H-pyrazolo[3,4-b]pyridine core with a fluorine atom at the C-5 position.[18][20] Structure-activity relationship (SAR) studies during its development revealed that the presence of this fluorine atom was critical for increasing metabolic stability and achieving lower clearance, contributing to its favorable pharmacokinetic profile.[18][20][21]

Synthetic Strategies and Methodologies

The successful application of fluorinated pyridines relies on robust and efficient synthetic methods. Recent years have seen significant advances in fluorination chemistry, expanding the toolkit available to medicinal chemists.[6][7]

// Define Nodes Start [label="Pyridine Precursor\n(e.g., Pyridine N-Oxide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Step 1: Activation\n(e.g., with Tf₂O)", fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; Intermediate [label="Activated Intermediate\n(e.g., 2-pyridyltrialkylammonium salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorination [label="Step 2: Nucleophilic Fluorination\n(e.g., KF, CsF)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Product [label="2-Fluoropyridine Product", fillcolor="#34A853", fontcolor="#FFFFFF", shape=folder]; Purification [label="Workup & Purification\n(e.g., Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define Edges Start -> Activation; Activation -> Intermediate; Intermediate -> Fluorination; Fluorination -> Product; Product -> Purification; } Caption: A generalized workflow for the synthesis of 2-fluoropyridines.

Protocol 1: Synthesis of 2-Fluoropyridine from Pyridine N-Oxide

This protocol describes a common and reliable method for introducing fluorine at the 2-position of a pyridine ring, a valuable transformation in medicinal chemistry.[22]

Objective: To synthesize a 2-fluoropyridine derivative via nucleophilic fluorination of an activated pyridine N-oxide intermediate.

Materials:

-

Substituted Pyridine N-Oxide (1.0 eq)

-

Trifluoromethanesulfonic anhydride (Tf₂O) or similar activating agent (1.1 eq)

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) (3.0 eq)

-

Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), optional

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the substituted pyridine N-oxide (1.0 eq) and anhydrous solvent.

-

Activation: Cool the solution to 0 °C in an ice bath. Slowly add the activating agent (e.g., Tf₂O, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Stir the reaction at this temperature for 30-60 minutes. Causality: The activating agent converts the N-oxide into a highly reactive intermediate with a good leaving group at the 2-position, making it susceptible to nucleophilic attack.[22]

-

Fluorination: Add the anhydrous fluoride source (e.g., KF, 3.0 eq) and any phase-transfer catalyst to the reaction mixture in one portion.

-

Heating: Slowly warm the reaction mixture to the desired temperature (typically 80-120 °C) and maintain for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. Causality: Heat is required to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) reaction by the fluoride ion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-fluoropyridine.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic C-F coupling constant in the NMR spectra provides definitive evidence of successful fluorination.

Conclusion and Future Perspectives

Fluorinated pyridines are not merely a chemical curiosity; they are a validated and indispensable tool in the drug discovery arsenal. The strategic placement of fluorine allows for the precise modulation of key molecular properties, enabling chemists to rationally design molecules with improved pharmacokinetic profiles and enhanced pharmacodynamic activity.[3][5][23] From improving metabolic stability to fine-tuning receptor binding, the benefits are clear and impactful.

As synthetic methodologies for fluorination continue to advance, providing even greater control over regioselectivity and enabling late-stage functionalization, the application of fluorinated pyridines is set to expand further.[24][25] These powerful building blocks will undoubtedly play a central role in the development of future medicines, helping to address unmet medical needs across a wide spectrum of diseases.

References

-

Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800. [Link]

-

Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. [Link]

-

Wyrick, S. D., & Wyrick, S. D. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]

-

Khan, I., Ullah, F., Ali, H., Khan, M. A., Uddin, M. N., & Kim, Y. S. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

-

Khan, I., Ullah, F., Ali, H., Khan, M. A., Uddin, M. N., & Kim, Y. S. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

Scott, P. J. H., & Scott, P. J. H. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

-

Pothireddy, M., Bhukta, S., Reddy, P. V. B., Thirupathi, B., & Dandela, R. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. Synthetic Communications, 52(4), 535-544. [Link]

-

Roy, A., Mondal, S., & Ghorai, P. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

-

Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]

-

Mathes, B. M., Hudziak, K. J., Schaus, J. M., Xu, Y. C., Nelson, D. L., Wainscott, D. B., Nutter, S. E., Gough, W. H., Branchek, T. A., Zgombick, J. M., & Filla, S. A. (n.d.). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. EMBL-EBI. [Link]

-

Mossine, A. V., Brooks, A. F., Bernard-Gauthier, V., Bailey, J. J., Sherman, P., Krska, S. W., Brandt, T. A., Scott, P. J. H., & Sanford, M. S. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3868-3871. [Link]

-

Fier, P. S., & Hartwig, J. F. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

Universität Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

-

Sharma, P., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. [Link]

-

Prakash, G. K. S., & Prakash, G. K. S. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Analytik NEWS. (2019). New synthesis method for fluorinated piperidines. [Link]

-

Universität Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

-

Bhattarai, P., Trombley, T. Q., & Altman, R. A. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH. [Link]

-

Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2024). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

-

Joe, C. L., & MacMillan, D. W. C. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. [Link]

-

Khan, I., Ullah, F., Ali, H., Khan, M. A., Uddin, M. N., & Kim, Y. S. (2025). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Meanwell, N. A. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. [Link]

-

El-Faham, A., Al-Sehemi, A. G., & Ghoneim, M. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Knight, J. C., & Knight, J. C. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

-

Piccionello, A. P., & Piccionello, A. P. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

-

Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

-

Mykhailiuk, P. K. (2026). A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]

-

Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

Ni, C., & Hu, J. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Khan, I., Ullah, F., Ali, H., Khan, M. A., Uddin, M. N., & Kim, Y. S. (n.d.). Fluorine-containing drugs approved by the U.S. FDA. Adapted from [36,... ResearchGate. [Link]

-

Wang, Z., & Wang, Z. (2023). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters. [Link]

-

Piccionello, A. P., & Piccionello, A. P. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022. IRIS UniPA. [Link]24-07728-v2.pdf)

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. benthamscience.com [benthamscience.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iris.unipa.it [iris.unipa.it]

- 19. nbinno.com [nbinno.com]

- 20. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]

- 21. ccspublishing.org.cn [ccspublishing.org.cn]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New method for introducing fluorinated components into molecules [uni-muenster.de]

The Strategic Imperative of Fluorine in Pyridine Scaffolds: A Guide to Modulating Physicochemical and Pharmacological Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals